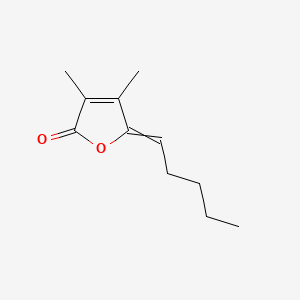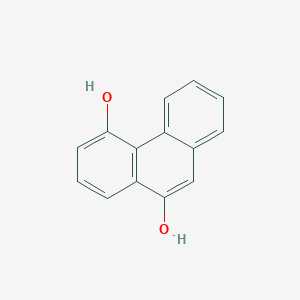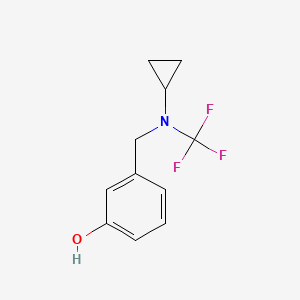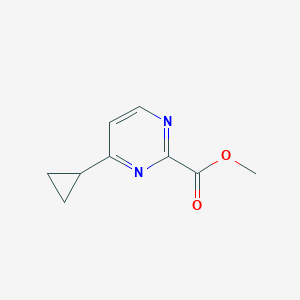
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound belonging to the class of naphthyridines. These are heterocyclic aromatic compounds containing nitrogen atoms in a six-membered ring fused with a pyridine ring. This compound is known for its diverse applications in scientific research, including drug development and organic synthesis, due to its unique properties and structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate reagents under controlled conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite K10 as a catalyst yields the corresponding naphthyridine derivative . The reaction conditions often involve stirring in a solvent such as DMF/H2O.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-1,7-naphthyridine-3-carboxylate: Another naphthyridine derivative with similar structural features.
1,5-Naphthyridines: These compounds also contain nitrogen atoms in a six-membered ring fused with a pyridine ring and exhibit a variety of biological activities.
Uniqueness
Methyl 2-chloro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H7ClN2O2 |
|---|---|
Peso molecular |
222.63 g/mol |
Nombre IUPAC |
methyl 2-chloro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-5-12-3-2-8(6)13-9(7)11/h2-5H,1H3 |
Clave InChI |
XZNFEQLYHYCZIE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C2C=CN=CC2=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


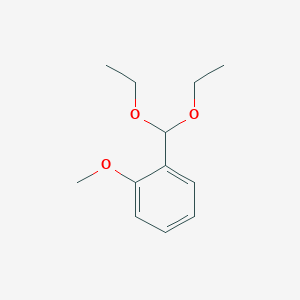
![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)
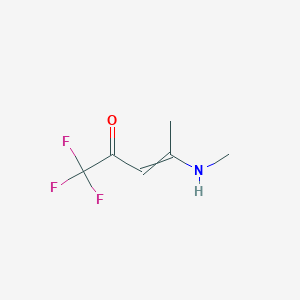
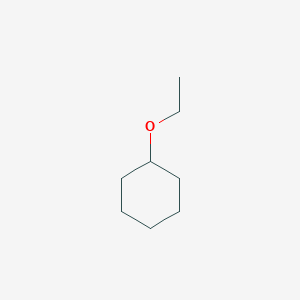
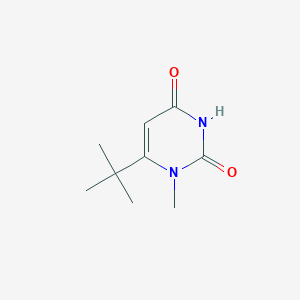
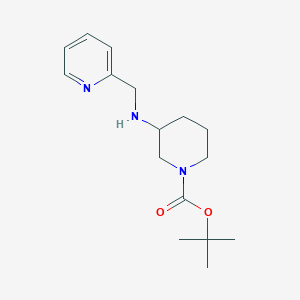
![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
